molecular formula C8H11N3OS B12126718 6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol

Cat. No.: B12126718
M. Wt: 197.26 g/mol
InChI Key: XPAPYCOHOHDJPP-UHFFFAOYSA-N
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Description

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol is a heterocyclic compound that contains a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol can be achieved through halocyclization reactions. For instance, reactions involving 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine or iodine can yield the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, ethanol, or water, and temperatures ranging from 0°C to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.

Scientific Research Applications

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol involves interactions with molecular targets such as enzymes or receptors. The compound’s triazine ring and sulfanyl group are key functional groups that participate in these interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
  • 2-Methyl-2-propen-1-ol
  • 2-Methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl

Uniqueness

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its specific combination of a triazine ring and a sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

6-methyl-3-(2-methylprop-2-enylsulfanyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H11N3OS/c1-5(2)4-13-8-9-7(12)6(3)10-11-8/h1,4H2,2-3H3,(H,9,11,12)

InChI Key

XPAPYCOHOHDJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=C)C

Origin of Product

United States

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